N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide
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Overview
Description
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring, a bromophenyl group, and an oxadiazole moiety, which contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide typically involves multiple steps. One common method involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine and dry dichloromethane to yield the desired product in excellent yields . The reaction conditions are usually mild, and the process can be carried out at room temperature. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, often using reagents such as sodium hydride or potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific reagents and conditions used.
Coupling Reactions: The furan ring and oxadiazole moiety can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, using palladium catalysts and appropriate bases.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Medicine: The compound’s biological activity suggests potential therapeutic applications, particularly in treating infections caused by resistant bacterial strains.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound’s antibacterial activity is believed to result from its ability to inhibit essential bacterial enzymes or disrupt bacterial cell membranes. Molecular docking studies and simulations have shown that the compound can bind to active sites of bacterial proteins, leading to the inhibition of their function .
Comparison with Similar Compounds
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)furan-2-carboxamide: This compound lacks the oxadiazole moiety but shares the furan and bromophenyl groups.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound contains a furan ring and a thiadiazole moiety, similar to the oxadiazole in the target compound.
The presence of the oxadiazole moiety in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H8BrN3O3 |
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Molecular Weight |
334.12 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C13H8BrN3O3/c14-9-5-3-8(4-6-9)11-12(17-20-16-11)15-13(18)10-2-1-7-19-10/h1-7H,(H,15,17,18) |
InChI Key |
DYTMVIMKIJACJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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